2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound features a fused [1,2,4]triazolo[4,3-a]pyridine core substituted at position 8 with a 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl group and at position 2 with an acetamide moiety linked to a 2,4,6-trimethylphenyl (mesityl) group. The triazolo-pyridine scaffold is known for its pharmacological relevance, particularly in modulating enzyme targets such as kinases or inflammatory mediators .
Properties
IUPAC Name |
2-[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O3/c1-14-10-15(2)21(16(3)11-14)27-20(33)13-32-25(34)31-9-5-8-19(23(31)29-32)24-28-22(30-35-24)17-6-4-7-18(26)12-17/h4-12H,13H2,1-3H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRSWEKDJZEDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide are likely to involve large-scale chemical synthesis techniques, including batch and continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness, but specific details are not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products.
Scientific Research Applications
2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving cellular processes and molecular interactions.
Industry: It may be utilized in the development of new materials and chemical products
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Research Findings
Anti-Exudative Activity : The triazole-sulfanyl derivatives (e.g., ) demonstrated moderate anti-exudative efficacy (45–60%) at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s 1,2,4-oxadiazole and mesityl groups may enhance activity by improving target engagement and tissue penetration .
Kinase Inhibition : Compound 60 (), featuring a methyl-oxadiazole-pyridinyl group, showed sub-10 nM IC₅₀ values in kinase assays. The target compound’s triazolo-pyridine core could similarly target kinases but with distinct selectivity due to the mesityl-acetamide substituent .
Metabolic Stability : Sulfur-containing analogs (e.g., ) exhibit higher solubility but may suffer from faster hepatic clearance due to sulfhydryl oxidation. The target compound’s oxadiazole and mesityl groups likely confer greater metabolic stability .
Toxicity Considerations : Chloro-fluorophenyl () and nitro-methoxyphenyl () groups are associated with elevated toxicity risks. The mesityl group in the target compound may offer a safer profile due to steric hindrance reducing reactive metabolite formation .
Biological Activity
The compound 2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈F N₅O₂
- Molecular Weight : 365.36 g/mol
Structural Components
This compound features:
- A triazole ring which is known for its pharmacological properties.
- An oxadiazole moiety that contributes to its biological activity.
- A trimethylphenyl group which enhances lipophilicity and potentially affects bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The triazole and oxadiazole rings are known to exhibit significant anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .
- Antimicrobial Properties : The presence of the oxadiazole moiety has been linked to antimicrobial activity against various pathogens. Studies suggest that derivatives of oxadiazole demonstrate effectiveness against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some studies have indicated that compounds containing triazole rings exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Anticancer Studies
A study published in Pharmacological Reports demonstrated that similar compounds with triazole scaffolds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were comparable to established chemotherapeutics such as doxorubicin .
Antimicrobial Activity
Research published in MDPI highlighted the synthesis of various oxadiazole derivatives that exhibited potent antimicrobial activity. For instance, compounds with similar structural features displayed minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups on the phenyl ring enhances the biological activity of these compounds. The fluorine atom in the 3-position of the phenyl ring is crucial for increasing the lipophilicity and overall potency .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity in cell lines | |
| Antimicrobial | MIC = 31.25 µg/mL against S. aureus | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Table 2: Comparative IC50 Values
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
